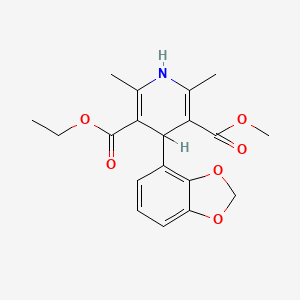
Oxodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of oxodipine typically involves the Hantzsch dihydropyridine synthesis method. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Oxodipine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Substitution: Various substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxodipine has several scientific research applications:
Chemistry: Used as a model compound in studies of calcium channel blockers and their synthesis.
Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Oxodipine exerts its effects by blocking L-type calcium channels, which are voltage-gated channels found in the smooth muscle of blood vessels . By inhibiting calcium ion influx, this compound causes vasodilation and reduces blood pressure . The molecular targets include the α1 subunit of the L-type calcium channel .
Comparison with Similar Compounds
Oxodipine is similar to other dihydropyridine calcium channel blockers such as nifedipine and amlodipine . this compound has unique structural features, such as the presence of a benzodioxole moiety, which may contribute to its distinct pharmacological profile . Other similar compounds include felodipine and isradipine .
Biological Activity
Oxodipine is a calcium channel blocker primarily utilized in the treatment of hypertension and angina. Its biological activity extends beyond cardiovascular effects, influencing various physiological processes and presenting potential side effects. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and associated case studies.
This compound functions by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and reduced myocardial oxygen demand, effectively lowering blood pressure and alleviating angina symptoms. The compound's selectivity for vascular tissues over cardiac tissues minimizes adverse effects on heart rate, making it a preferred choice in managing hypertension.
Pharmacological Effects
The primary pharmacological effects of this compound include:
- Vasodilation : Reduces peripheral vascular resistance.
- Negative Inotropic Effect : Decreases myocardial contractility.
- Anti-inflammatory Properties : Exhibits potential anti-inflammatory effects through the modulation of cytokines.
Biological Activity Overview
Gingival Hyperplasia Induced by this compound
A notable side effect of this compound is gingival hyperplasia, particularly observed in canine models. Studies involving beagle dogs demonstrated that prolonged administration of this compound led to significant gingival overgrowth. The mechanism proposed involves increased levels of testosterone due to altered hormonal pathways influenced by calcium channel blockade.
- Study Findings :
- Increased alkaline phosphatase levels were noted alongside decreased alanine aminotransferase levels.
- Histological evaluations revealed hyperplastic changes in gingival tissues.
These findings suggest a need for monitoring oral health in patients receiving this compound therapy, particularly those with predisposing factors for gingival overgrowth.
Histopathological Effects on Adrenal Glands
Research conducted on dogs also indicated that this compound administration resulted in thickening of the adrenal zona glomerulosa. This alteration was linked to the drug's impact on hormonal regulation within the adrenal cortex.
- Study Findings :
- Histological examinations showed significant morphological changes.
- The study emphasized the importance of understanding long-term effects on endocrine function due to calcium channel blockers.
Properties
CAS No. |
90729-41-2 |
|---|---|
Molecular Formula |
C19H21NO6 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |
InChI Key |
MSOAVHHAZCMHDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |
Key on ui other cas no. |
119914-33-9 119914-34-0 |
Synonyms |
oxodipine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















